Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is a complex carbohydrate derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit O-glycosylation, making it a valuable tool in the study of glycoprotein synthesis and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available monosaccharides. The process often includes protection and deprotection steps to ensure the selective modification of hydroxyl groups. Common reagents used in the synthesis include benzoyl chloride for benzoylation and acetic anhydride for acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace one functional group with another, particularly in the modification of the benzoyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is widely used in scientific research due to its ability to inhibit O-glycosylation. This property makes it valuable in the study of glycoprotein synthesis, particularly in cancer research where glycosylation patterns are often altered. Additionally, it is used in the development of antiviral therapies, as it can affect the glycosylation of viral proteins, potentially inhibiting viral replication .
Mechanism of Action
The compound acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It specifically targets the β1,3-galactosyltransferase involved in the elongation of O-glycan chains, thereby blocking the extension of these chains and disrupting glycoprotein synthesis. This mechanism is particularly effective in inhibiting the synthesis of mucins, which are heavily glycosylated proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another inhibitor of O-glycosylation, used in similar research applications.
Ethyl 2-Acetamido-4,6-di-O-benzyl-2,3-NO-carbonyl-2-deoxy-1-thio-D-galactopyranoside: A related compound with similar inhibitory properties but different structural features.
Uniqueness
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is unique due to its specific benzoyl modifications, which enhance its stability and effectiveness as an O-glycosylation inhibitor. This makes it particularly useful in detailed biochemical studies where precise control over glycosylation is required .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25+,26-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKGGKJMHXHHZ-KPTFLJRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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